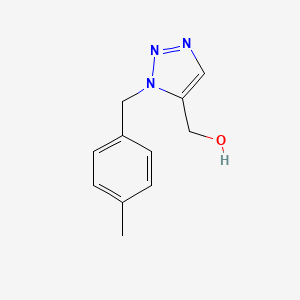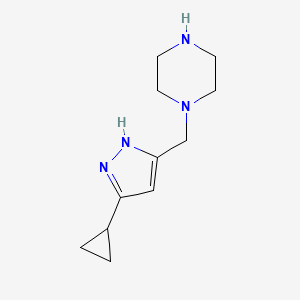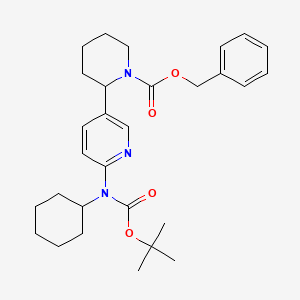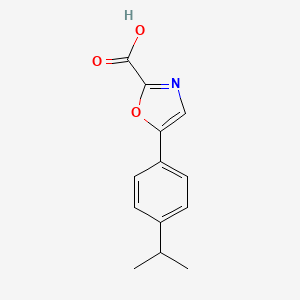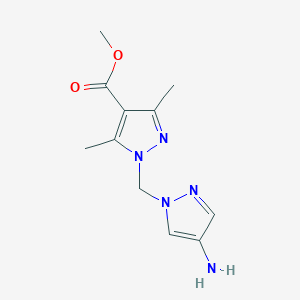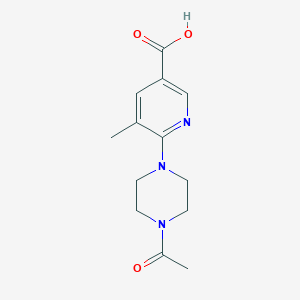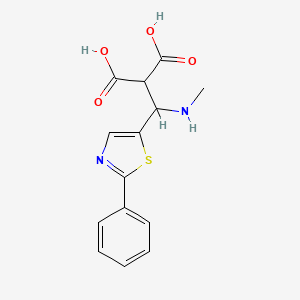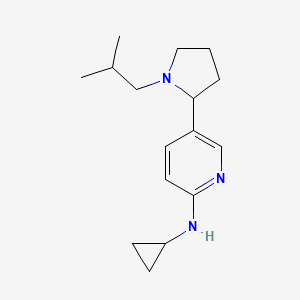
1-(5-Chloropyridin-2-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloropyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-2-yl)propan-2-one typically involves the reaction of 5-chloropyridine with propanone under specific conditions. One common method is the Friedel-Crafts acylation, where 5-chloropyridine reacts with propanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining the optimal reaction conditions, such as temperature and pressure, to achieve efficient synthesis.
化学反应分析
Types of Reactions
1-(5-Chloropyridin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(5-Chloropyridin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(5-Chloropyridin-2-yl)propan-2-one depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
相似化合物的比较
1-(5-Chloropyridin-2-yl)propan-2-one can be compared with other pyridine derivatives, such as:
2-Acetylpyridine: Similar structure but lacks the chlorine atom, which can affect its reactivity and applications.
5-Chloro-2-methylpyridine: Similar to this compound but with a methyl group instead of a propanone group.
2-Chloropyridine: Lacks the propanone group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical modifications and applications.
属性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
1-(5-chloropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)4-8-3-2-7(9)5-10-8/h2-3,5H,4H2,1H3 |
InChI 键 |
MCANVECRCAILHL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=NC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



